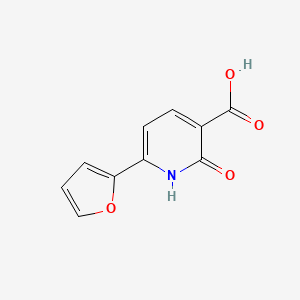

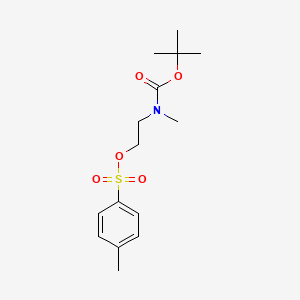

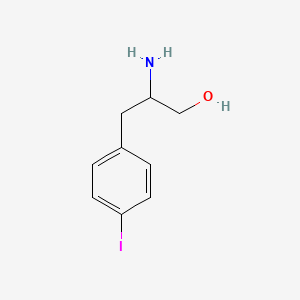

2-Amino-3-(4-iodophenyl)propan-1-OL

Overview

Description

2-Amino-3-(4-iodophenyl)propan-1-OL (AIPOL) is an organic compound that has a wide range of applications in the field of chemistry. It has been used in various scientific research applications, as well as in laboratory experiments. AIPOL is a colorless, crystalline solid with a molecular weight of 434.32 g/mol and a melting point of 136-138°C. It is soluble in water, alcohol, and acetone. AIPOL has a number of interesting and useful properties, including strong electron donating capabilities and the ability to form complexes with metal ions.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

This compound has been evaluated as a promising PET probe for imaging the tumor-specific L-type amino acid transporter (LAT) 1 . The study revealed that the compound had a higher affinity for LAT1 than for LAT2, which is abundantly expressed even in normal cells . The compound showed high accumulation in LAT1-positive tumor tissues and low accumulation in inflamed lesions in tumor-bearing mice .

Imaging Amino Acid Transporters

The compound has been used to image other tumor-related amino acid transporters, such as sodium- and chloride-dependent neutral and basic amino acid transporter B (0+) (ATB 0,+), alanine serine cysteine transporter 2 (ASCT2), and cystine/glutamate transporter (xCT) . The study found that the compound has affinity not only for LAT1, but also for ATB 0,+ .

Tumor Accumulation Mechanism Study

The compound’s affinity for different amino acid transporters can be helpful for understanding the mechanisms of the whole-body distribution and tumor accumulation . This can provide valuable insights into the behavior of tumors and potentially lead to more effective treatments.

Early Phase Clinical Evaluations of Tumors

PET imaging with this compound can assist in early phase clinical evaluations of tumors . This can help in the early detection and treatment of cancer, improving patient outcomes.

Research on Life Science and Material Science

The compound can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Peptide Synthesis

The compound can be used in peptide synthesis . Peptides have a wide range of applications in drug discovery, therapeutic delivery, and biotechnology.

properties

IUPAC Name |

2-amino-3-(4-iodophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCOBLKNQSOAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(4-iodophenyl)propan-1-OL | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)